molecular formula C19H24N4O3S B2889901 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1171683-25-2

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2889901
CAS No.: 1171683-25-2
M. Wt: 388.49
InChI Key: UAHOOLPXHDJEKJ-UHFFFAOYSA-N
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Description

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a potent and selective antagonist of the P2X7 (P2RX7) receptor, an ATP-gated ion channel highly expressed on macrophages and other immune cells. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation pathway, leading to the release of mature pro-inflammatory cytokines such as IL-1β and IL-18 . This mechanism places it at the center of research into neuroinflammation, chronic pain, and autoimmune diseases. By selectively blocking this receptor, this compound provides researchers with a critical tool to investigate the role of purinergic signaling in pathological conditions. Its high selectivity over other P2X receptor subtypes ensures that observed effects can be confidently attributed to P2X7 inhibition. This makes it invaluable for in vitro and in vivo studies aimed at validating P2X7 as a therapeutic target for conditions like neuropathic pain , rheumatoid arthritis, and neurodegenerative disorders. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12-4-5-14(8-13(12)2)19(25)21-18-15-10-27-11-16(15)22-23(18)9-17(24)20-6-7-26-3/h4-5,8H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHOOLPXHDJEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a thieno[3,4-c]pyrazole precursor, the core structure can be formed via cyclization reactions involving hydrazine derivatives.

    Introduction of the Amide Group: The amide linkage is introduced by reacting the thieno[3,4-c]pyrazole intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyethyl Group: The final step involves the nucleophilic substitution reaction where the 2-methoxyethylamine is introduced to the intermediate compound, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring and the thieno[3,4-c]pyrazole core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted thieno[3,4-c]pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s thieno[3,4-c]pyrazole core is known for its potential as an enzyme inhibitor. It can be used in the study of enzyme kinetics and the development of new drugs targeting specific enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects Its structure suggests it could act as an anti-inflammatory, anticancer, or antimicrobial agent

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1. Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Notable Features
N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide C₂₂H₂₅N₃O₃S (inferred) ~423.5 (inferred) Thieno[3,4-c]pyrazole 2-(2-Methoxyethylamino)-2-oxoethyl; 3,4-dimethylbenzamide Enhanced solubility due to methoxyethyl group; planar aromatic core
N-[2-(2,4-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide () Not provided Not provided Thieno[3,4-c]pyrazole 2-(2,4-Dimethylphenyl); 3,4-dimethylbenzamide Increased lipophilicity from dimethylphenyl; potential for π-π stacking
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide () C₂₂H₂₁N₃O₆S 455.5 Thiazole 2-(Dihydrodioxin-amino)-2-oxoethyl; 3,4-dimethoxybenzamide Higher polarity due to dimethoxy and dioxin groups; thiazole core flexibility
Key Observations:

Core Heterocycle Differences: The thieno[3,4-c]pyrazole core (target compound and ) offers rigidity and planar aromaticity, favoring interactions with flat binding pockets.

Substituent Effects: The 2-methoxyethylamino group in the target compound improves aqueous solubility compared to the 2,4-dimethylphenyl group in , which increases lipophilicity and may enhance membrane permeability but reduce solubility . The 3,4-dimethoxybenzamide substituent () introduces additional hydrogen-bond acceptors (methoxy groups) compared to the 3,4-dimethylbenzamide group, possibly altering binding affinity or metabolic stability .

Molecular Weight and Polarity :

  • ’s compound has a higher molecular weight (455.5 vs. ~423.5) due to the dihydrodioxin moiety, which also increases polarity and may limit blood-brain barrier penetration compared to the target compound .

Research Findings and Implications

Dereplication and Structural Similarity ()

Molecular networking via MS/MS data (cosine score analysis) could cluster these compounds based on fragmentation patterns. For instance, the shared benzamide group may yield similar fragment ions (e.g., m/z 149 for dimethylbenzamide), resulting in high cosine scores (>0.8) between the target compound and . Conversely, the thiazole core and dihydrodioxin group in would produce distinct fragmentation, leading to lower scores (<0.5) .

Pharmacological Hypotheses

The thienopyrazole core likely offers stronger π-π stacking than ’s thiazole, favoring interactions with ATP-binding pockets in kinases .

Biological Activity

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of 374.5 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities.

PropertyValue
Molecular FormulaC18H22N4O3S
Molecular Weight374.5 g/mol
CAS Number1105204-66-7

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. For instance, a study indicated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in red blood cells (RBCs) were used as biological indicators to assess the protective effects of the compounds.

Erythrocyte Alterations:

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thieno Compound12 ± 1.03

The results demonstrated that thieno[3,4-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes compared to those treated with only 4-nonylphenol .

2. Anticancer Potential

Thieno[3,4-c]pyrazole derivatives have been explored for their anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation. For example, certain derivatives have shown promise as inhibitors of aurora kinase, which plays a crucial role in cell division and is often overexpressed in cancers .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thieno[3,4-c]pyrazole compounds has also been documented. These compounds may inhibit phosphodiesterase enzymes (PDE), which are implicated in inflammatory pathways. By modulating these pathways, the compounds could potentially alleviate symptoms associated with various inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • EPAC Proteins : The compound binds to exchange proteins activated by cyclic AMP (cAMP), influencing downstream signaling pathways critical for cellular responses.
  • Kinase Inhibition : The structural features allow for effective binding to kinase domains, inhibiting their activity and thus affecting cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of thieno[3,4-c]pyrazole derivatives:

  • Study on Erythrocytes : Research demonstrated that these compounds can protect against oxidative damage in fish models (Clarias gariepinus), indicating potential applications in environmental toxicology .
  • Anticancer Studies : In vitro assays showed that thieno[3,4-c]pyrazole derivatives reduce cell viability in various cancer cell lines by inducing apoptosis through kinase inhibition .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via multi-step reactions starting from simpler precursors. Key steps include:

  • Amide bond formation using coupling reagents (e.g., EDC/HOBt) under inert atmospheres.
  • Heterocyclic ring construction (thieno[3,4-c]pyrazole core) via cyclization reactions, often requiring temperature control (60–100°C) and catalysts like Pd(PPh₃)₄ .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, HPLC, and ESI-MS to confirm purity (>95%) .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR spectroscopy : Identifies methoxy (-OCH₃), amide (-CONH-), and aromatic protons.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z ~500–550 for similar analogs).
  • HPLC : Monitors purity (>95%) and detects byproducts .

Q. What functional groups influence its biological activity?

Key groups include:

  • Thieno-pyrazole core : Enhances binding to kinase targets.
  • Methoxyethylamino side chain : Modulates solubility and target affinity.
  • 3,4-Dimethylbenzamide : Stabilizes hydrophobic interactions in binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Design of Experiments (DOE) : Statistically screen parameters (temperature, solvent, pH) to maximize yield. For example, using acetonitrile as a solvent at 80°C improved yields by 20% in similar thieno-pyrazole syntheses .
  • Computational optimization : Quantum chemical calculations (e.g., DFT) predict transition states, while machine learning models identify optimal reagent ratios .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot) assays.
  • Dose-response studies : Confirm potency (IC₅₀) across multiple cell lines to rule out cell-specific effects .

Q. What computational tools predict target interactions and mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., MAPK or PI3K).
  • QM/MM simulations : Study reaction mechanisms (e.g., proton transfer in amide bond formation) .

Q. How to assess stability under physiological conditions for in vivo studies?

  • HPLC stability assays : Monitor degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours.
  • Microsomal stability tests : Quantify metabolic half-life using liver microsomes .

Q. What strategies address low yields in the final cyclization step?

  • Reagent purity : Ensure anhydrous conditions and fresh catalysts (e.g., Pd(OAc)₂).
  • Solvent optimization : Switch from DMF to DMSO to enhance reaction kinetics .

Q. How to design structure-activity relationship (SAR) studies?

  • DOE-guided substitutions : Systematically vary substituents (e.g., methyl → ethyl on benzamide) and correlate changes with activity.
  • Cluster analysis : Group analogs by electronic (Hammett σ) and steric (Taft Es) parameters to identify activity trends .

Q. What methods evaluate pharmacokinetics in preclinical models?

  • LC-MS quantification : Measure plasma concentration-time profiles in rodents.
  • Caco-2 assays : Predict intestinal absorption and blood-brain barrier permeability .

Data Contradiction Analysis

  • Example : Discrepancies in IC₅₀ values between enzymatic and cellular assays may arise from off-target effects or compound instability. Mitigation strategies include:
    • Metabolite profiling : Identify degradation products via LC-MS.
    • Proteome-wide profiling : Use affinity chromatography to detect unintended targets .

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